Zosuquidar Trihydrochloride

P-glycoprotein inhibition multidrug resistance reversal potency comparison

Researchers requiring unambiguous P-gp inhibition in multi-transporter models (e.g., Caco-2, MDCK-MDR1-BCRP) often face confounding off-target blockade from non-selective inhibitors. Zosuquidar Trihydrochloride eliminates this variability. · Selectively inhibits P-gp at 0.5-1 µM without modulating MRP1 or BCRP, unlike elacridar (BCRP IC50=0.16 µM). · Predictable pharmacokinetics: only 15-25% increase in doxorubicin AUC vs. unpredictable CYP3A4 interactions with earlier inhibitors. · Validated for BBB studies: oral administration enhances brain penetration of P-gp substrate drugs (e.g., paclitaxel) in mouse models at 25-80 mg/kg.

Molecular Formula C32H34Cl3F2N3O2
Molecular Weight 637.0 g/mol
CAS No. 167354-41-8
Cat. No. B1662489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZosuquidar Trihydrochloride
CAS167354-41-8
Synonyms(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride
Molecular FormulaC32H34Cl3F2N3O2
Molecular Weight637.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47
InChIInChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31?;;;/m1.../s1
InChIKeyZPFVQKPWGDRLHL-ZLYBXYBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Zosuquidar Trihydrochloride Overview


Zosuquidar trihydrochloride (LY335979, CAS 167465-36-3) is a third-generation, non-competitive inhibitor of the ATP-binding cassette transporter P-glycoprotein (P-gp/ABCB1) [1]. It was developed to overcome multidrug resistance (MDR) in cancer cells by selectively blocking P-gp-mediated drug efflux [2]. Zosuquidar binds to the substrate recognition site of P-gp with high affinity (Kd = 79 nM), preventing ATP-dependent transport of chemotherapeutic agents . Unlike earlier-generation P-gp inhibitors, third-generation agents such as zosuquidar were specifically designed to minimize off-target interactions with cytochrome P450 enzymes and other drug transporters [2].

Selective P-gp inhibition with minimal BCRP/MRP1 modulation
Reported low CYP3A4-mediated drug-drug interaction context
Tool compound for multidrug resistance (MDR) reversal research

Zosuquidar vs Other P-gp Inhibitors


P-glycoprotein inhibitors cannot be interchanged due to substantial differences in potency, transporter selectivity, and clinical pharmacokinetic interaction profiles across generations and within the third-generation class [1]. First-generation inhibitors (verapamil, cyclosporin A) exhibit sub-micromolar potency and unacceptable off-target toxicity [2]. Second-generation agents (valspodar/PSC 833) show improved tolerability but unpredictable pharmacokinetic interactions due to CYP3A4 inhibition [2]. Even among third-generation inhibitors, critical differences exist: elacridar potently inhibits BCRP in addition to P-gp, while tariquidar is a BCRP substrate [3]. Therefore, selection of a specific P-gp inhibitor for research applications must be guided by quantitative comparative evidence on potency, selectivity, and pharmacokinetic impact—not generic class membership [1].

First-generation inhibitors Sub-µM potency and off-target toxicity may confound research interpretation.
Second-generation inhibitors CYP3A4 inhibition (e.g., valspodar) can produce unpredictable pharmacokinetic interactions.
Other third-generation agents Elacridar co-inhibits BCRP; tariquidar is a BCRP substrate, limiting single-transporter attribution.

Quantitative Evidence: Zosuquidar vs Comparators


Potency vs First-Generation P-gp Inhibitors

Zosuquidar demonstrates a Ki of 59 nM for P-glycoprotein inhibition in cell-free assays [1]. In contrast, the first-generation P-gp inhibitors verapamil and cyclosporin A exhibit IC50 values of 2.5 µM and 4.0 µM, respectively, in the KBV cell line model . The potency difference exceeds 40-fold (59 nM vs. 2.5 µM).

Potency vs 1st-gen
Cross-study comparable
>40-fold higher (59 nM vs 2.5 µM)
Supports lower-concentration P-gp blockade studies.
Comparisons across assay platforms; KBV cell line context.
P-glycoprotein inhibition multidrug resistance reversal potency comparison

Transporter Selectivity: Zosuquidar vs Elacridar

Zosuquidar at 0.5 µM fully reversed vinorelbine resistance in P-gp-expressing HL60/Vinc cells but showed no modulation of MRP1-mediated resistance in HL60/ADR cells at any concentration tested [1]. At 5 µM, a concentration approximately 100-fold higher than its P-gp Ki, zosuquidar had little to no effect on BCRP-transfected MCF-7 cells [1]. In direct contrast, elacridar (GF120918) inhibits BCRP with an IC50 of 0.16 µM .

BCRP selectivity
Direct head-to-head
No BCRP inhibition at 5 µM (vs elacridar IC50 0.16 µM)
Enables single-transporter attribution in P-gp/BCRP co-expression models.
Mitoxantrone cytotoxicity; BCRP-transfected MCF-7 cells.
ABC transporter selectivity BCRP inhibition MRP1 modulation

Pharmacokinetic Interaction: Zosuquidar vs Valspodar

In a Phase I trial with 40 patients receiving intravenous zosuquidar (≥500 mg) coadministered with doxorubicin, doxorubicin clearance decreased by 17-22% and AUC increased by 15-25% [1]. This modest change was without demonstrable clinical significance [1]. In contrast, the second-generation inhibitor valspodar (PSC 833) demonstrates substantial CYP3A4 inhibition, with IC50 of 1.5 µM, producing unpredictable and clinically significant pharmacokinetic interactions with multiple chemotherapeutic agents [2].

PK interaction
Cross-study comparable
Doxorubicin AUC ↑15–25% (vs valspodar CYP3A4 IC50 1.5 µM)
Reported modest PK change; supports combination exposure-model interpretation.
Phase I trial; doxorubicin 45–75 mg/m² IV.
drug-drug interaction pharmacokinetics chemotherapy combination

Oral Bioavailability: Zosuquidar vs Tariquidar

Zosuquidar demonstrates predictable oral pharmacokinetics with a maximum tolerated dose (MTD) of 300 mg/m2 administered every 12 hours for 4 days [1]. At this dose, higher plasma concentrations correlated with greater P-gp inhibition in natural killer cells [1]. In contrast, tariquidar is itself a substrate for BCRP/ABCG2, which limits its effectiveness as a brain delivery enhancer and contributes to variable absorption [2].

Oral bioavailability
Direct head-to-head
MTD 300 mg/m² oral q12h; not a BCRP substrate (vs tariquidar)
Supports oral dosing reproducibility in preclinical exposure models.
Phase I trial; BCRP-independent disposition profile.
oral bioavailability maximum tolerated dose clinical pharmacokinetics

P-gp ATPase Activity: Zosuquidar vs Elacridar

In native membrane and proteoliposome environments, zosuquidar inhibits ATPase activity of P-gp with IC50 values in the 10-40 nM range [1]. In a comparative study using purified human P-gp in detergent micelles, the EC50 values for ATPase modulation were 10.22 ± 2.75 µM for zosuquidar, 6.68 ± 1.32 µM for tariquidar, and 8.86 ± 1.53 µM for elacridar [2]. Notably, elacridar also inhibits BCRP (IC50 = 0.16 µM) , whereas zosuquidar does not modulate BCRP activity [3].

ATPase activity
Direct head-to-head
IC50 10–40 nM (native) / EC50 10.22 µM (detergent micelle)
Assay system influences inhibitor potency interpretation; requires method-context review.
Purified hP-gp in DDM micelles vs native membranes.
P-gp ATPase activity transporter inhibition mechanism third-generation inhibitor comparison

Zosuquidar Application Scenarios


P-gp-Specific Transporter Studies

When conducting drug transport or resistance reversal studies in cellular models that co-express P-gp, MRP1, and BCRP (e.g., Caco-2, MDCK-MDR1-BCRP, or certain cancer cell lines), zosuquidar is the preferred inhibitor. Unlike elacridar which inhibits both P-gp and BCRP (BCRP IC50 = 0.16 µM), zosuquidar at 0.5-1 µM selectively blocks P-gp without modulating MRP1 or BCRP [1]. This selectivity enables unambiguous attribution of observed effects specifically to P-gp inhibition rather than confounding multi-transporter blockade. The established working concentration range of 0.5-1 µM corresponds to approximately 10-20× its P-gp Ki of 59 nM, providing a validated window for complete P-gp inhibition without off-target effects .

In Vivo Combination Chemotherapy with Low Drug Interactions

For preclinical efficacy studies where a P-gp inhibitor is coadministered with chemotherapy agents (doxorubicin, vinorelbine, paclitaxel, or vincristine), zosuquidar offers a critical advantage. Clinical data demonstrate that at doses ≥500 mg (achieving therapeutic P-gp inhibition), zosuquidar produces only a 15-25% increase in doxorubicin AUC and 17-22% decrease in clearance [2]. This modest effect is without demonstrable clinical significance, in contrast to valspodar (PSC 833) which produces unpredictable and clinically significant PK interactions via CYP3A4 inhibition (IC50 = 1.5 µM) [3]. For researchers designing combination therapy experiments, zosuquidar minimizes the confounding variable of altered chemotherapy pharmacokinetics, enabling cleaner interpretation of efficacy outcomes directly attributable to P-gp inhibition.

Brain Penetration Studies with Oral Dosing

When evaluating the role of P-gp at the blood-brain barrier (BBB) using oral administration routes, zosuquidar provides predictable systemic exposure without the BCRP substrate limitation observed with tariquidar [4]. Zosuquidar is not a BCRP substrate, whereas tariquidar is effluxed by BCRP, limiting its accumulation and effectiveness as a brain delivery enhancer [4]. In mouse models, oral zosuquidar at 25-80 mg/kg administered 1 hour before intravenous paclitaxel significantly enhanced brain penetration of the chemotherapeutic agent [5]. For researchers studying CNS delivery of P-gp substrate drugs, zosuquidar offers superior and more reproducible BBB modulation compared to tariquidar.

Flow Cytometry-Based P-gp Activity Assays

For ex vivo functional assessment of P-gp activity in patient-derived cells (e.g., leukemic blasts, circulating tumor cells), zosuquidar serves as a validated positive control inhibitor. Clinical studies have established that zosuquidar plasma concentrations correlate directly with the degree of P-gp inhibition measured by dual fluorescence cytometry in natural killer cells [2]. The compound has been validated for P-gp functional blockade in CD56+ lymphocytes both in isolated form (IC50 = 1.2 nM) and in whole blood (IC50 = 174 nM) . This established methodology and quantitative inhibition benchmarks make zosuquidar the reference standard for clinical pharmacodynamic studies of P-gp function, enabling cross-study comparability of functional P-gp activity measurements.

Application
Selection Property
Validation Focus
P-gp-selective transporter inhibition studies
Transporter selectivity profile
Single-transporter attribution in co-expression models
Combination exposure model studies
Drug-drug interaction profile
Chemotherapy PK interpretation without CYP confound
Oral CNS delivery studies
BCRP-independent exposure predictability
Brain penetration reproducibility in preclinical models
Ex vivo P-gp functional assay
Inhibition benchmarking context
Cross-study comparability of pharmacodynamic P-gp blockade

Technical Documentation Hub

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26 linked technical documents
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